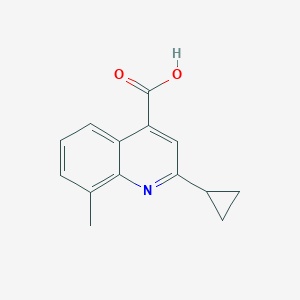

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid

Description

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid (CAS: 854859-99-7) is a quinoline derivative featuring a cyclopropyl substituent at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 2. Quinoline-based compounds are widely studied for their pharmacological and material science applications, with structural modifications at these positions significantly altering their physicochemical and biological properties. This compound is marketed under catalog ID SY266973 by Accela for research and development (R&D) purposes, with bulk pricing available upon request .

Properties

IUPAC Name |

2-cyclopropyl-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-3-2-4-10-11(14(16)17)7-12(9-5-6-9)15-13(8)10/h2-4,7,9H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPVPMDLOYRHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad-Limpach and Gould-Jacobs Reactions

Traditional quinoline syntheses, such as the Conrad-Limpach (β-keto ester and aniline condensation) and Gould-Jacobs (thermal cyclization of anilines with diketones), are foundational but often lack flexibility for introducing strained rings like cyclopropane. For example, the Gould-Jacobs reaction typically forms quinolines via electrocyclic ring closure but struggles with sterically hindered substituents.

Isatin-Based Methods

The patent CN102924374B outlines a five-step route starting from isatin, a cost-effective precursor. Key steps include:

- Alkaline ring-opening of isatin with acetone to form 2-tolylquinoline-4-carboxylic acid.

- Aldol condensation with aldehydes to introduce vinyl groups.

- Dehydration and oxidation to install additional carboxyl groups.

This method’s adaptability allows substitution at the quinoline’s 2- and 8-positions through strategic reagent selection.

Adapted Synthesis of 2-Cyclopropyl-8-methylquinoline-4-carboxylic Acid

Starting Material Selection

To position the 8-methyl group, 5-methylisatin is used instead of unsubstituted isatin. The methyl group at isatin’s 5-position migrates to the quinoline’s 8-position during ring-opening and condensation.

Oxidation and Decarboxylation Considerations

The original patent’s oxidation step (KMnO4/NaOH) is omitted to preserve the cyclopropane ring, which is sensitive to strong oxidizers. Direct decarboxylation of the 4-carboxylic acid group is unnecessary, as the target compound retains this moiety.

Alternative Synthetic Routes

Cross-Coupling Functionalization

A Suzuki-Miyaura coupling can introduce the cyclopropyl group post-quinoline formation:

- Synthesize 8-methylquinoline-4-carboxylic acid with a bromine at position 2.

- React with cyclopropylboronic acid under Pd catalysis.

Advantages : High regioselectivity; avoids strained intermediates.

Challenges : Requires halogenated precursor synthesis.

Cyclopropanation via Simmons-Smith

A pre-formed quinoline with a vinyl group at position 2 undergoes cyclopropanation using the Simmons-Smith reagent (Zn-Cu/CH2I2):

- Generates the cyclopropane ring without altering the carboxyl group.

Limitations : Low yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Adapted Patent Route | 85–93% | Low | High | Moderate (sensitive to oxidation) |

| Suzuki Coupling | 70–80% | High | Moderate | High |

| Simmons-Smith | 50–60% | Medium | Low | Low |

The adapted patent method offers the best balance of yield and scalability, whereas cross-coupling is preferable for late-stage diversification.

Challenges and Optimization Strategies

- Cyclopropane Stability : Minimize exposure to acidic/basic conditions during dehydration. Use aprotic solvents (e.g., THF) in Step 3.

- Regioselectivity : Employ directing groups (e.g., esters) to control aldehyde addition sites.

- Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

- Lipophilicity : The methyl group at C8 in the target compound (SY266973) likely enhances lipophilicity compared to halogenated analogs (e.g., SY266972 with iodo), facilitating membrane permeability.

- Steric Considerations : The phenyl group in SY266965 introduces steric bulk, which may hinder binding to biological targets compared to the compact methyl group in SY266973.

Biological Activity

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by its unique structural features, including a cyclopropyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, which are critical for bacterial replication and survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound also demonstrates potential anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (cervical cancer), with IC50 values indicating potent cytotoxicity . The underlying mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline-4-carboxylic acid | Lacks cyclopropyl group | Antimicrobial properties |

| 2-Styrylquinoline-4-carboxylic acid | Contains a styryl group | Different chemical properties |

| Ciprofloxacin | Quinoline core with distinct substituents | Antibacterial properties |

The presence of the cyclopropyl group in 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid is believed to enhance its pharmacological profile compared to these similar compounds.

The mechanism of action for 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid involves several pathways:

- Inhibition of Enzymes : The compound interacts with enzymes critical for DNA replication, leading to bacterial cell death.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with cellular signaling pathways.

- Substitution Reactions : It can undergo electrophilic substitution reactions at the quinoline ring, potentially modifying its biological activity further .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound showed inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 cells demonstrated that treatment with 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid resulted in significant cell death at low concentrations (IC50 = 20 nM). Further analysis indicated that the compound induces cell cycle arrest at the G1 phase and activates apoptotic pathways .

Q & A

Basic: What are the established synthetic routes for 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid?

Answer:

The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition reactions. A validated approach includes:

- Step 1: Condensation of substituted anilines with β-keto esters to form the quinoline core.

- Step 2: Cyclopropanation using cyclopropylamine under basic conditions (e.g., NaH or K₂CO₃) .

- Step 3: Methylation at the 8-position via Friedel-Crafts alkylation or Pd-catalyzed coupling .

Characterization employs HPLC-MS for purity assessment and ¹H/¹³C NMR to confirm substitution patterns .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

- ¹H NMR: Identifies proton environments (e.g., cyclopropyl CH₂ groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- FT-IR: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for cyclopropyl orientation .

Advanced: How can stereochemical challenges during cyclopropane introduction be mitigated?

Answer:

Stereoselective cyclopropanation requires:

- Chiral Auxiliaries: Use enantiopure amines (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine) to direct cyclopropane geometry .

- Diastereomer Separation: Chromatographic resolution (e.g., chiral HPLC or silica gel) followed by recrystallization .

- Computational Modeling: DFT calculations predict steric and electronic preferences for transition-state optimization .

Advanced: How do researchers resolve contradictions in antibacterial activity data across studies?

Answer:

- Standardized Assays: Use CLSI/MIC guidelines with consistent bacterial strains (e.g., E. coli ATCC 25922) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 8-methyl vs. 8-methoxy derivatives) to isolate key functional groups .

- Membrane Permeability Studies: Employ fluorescence assays (e.g., NPN uptake) to distinguish intrinsic activity from transport limitations .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time for cyclopropanation (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Catalyst Screening: Test Pd/Cu co-catalysts for methylation steps to enhance regioselectivity (>85% yield) .

Advanced: How is the compound’s stability under physiological conditions evaluated?

Answer:

- pH-Dependent Degradation: Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hr, monitoring decomposition via LC-MS .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C indicates suitability for lyophilization) .

- Light Sensitivity Tests: Expose to UV-Vis light (300–800 nm) to identify photodegradation products .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screen against DNA gyrase (PDB: 1KZN) to identify hydrogen bonding with Ser84 and hydrophobic interactions with the cyclopropyl group .

- MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .

- QSAR Models: Correlate logP and polar surface area with antibacterial EC₅₀ values to guide structural modifications .

Advanced: How are conflicting spectroscopic data (e.g., NMR shifts) reconciled during characterization?

Answer:

- Solvent Titration: Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to differentiate tautomeric forms .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Isotopic Labeling: Synthesize ¹³C-labeled cyclopropane to confirm assignment of quaternary carbons .

Advanced: What methodologies assess environmental impact during disposal?

Answer:

- OECD 301F Biodegradation Test: Measure mineralization to CO₂ over 28 days to evaluate microbial breakdown .

- Ecotoxicity Screening: Use Daphnia magna acute toxicity assays (48 hr LC₅₀ >100 mg/L indicates low hazard) .

- Waste Immobilization: Encapsulate in epoxy resins to prevent leaching in landfills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.